molecular formula C13H12FNO4 B13706855 Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13706855
M. Wt: 265.24 g/mol
InChI Key: OOBWOJJTALDCRF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethyl chloroformate to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Ethyl 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H12FNO4

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12FNO4/c1-3-18-13(16)11-7-12(19-15-11)9-5-4-8(17-2)6-10(9)14/h4-7H,3H2,1-2H3

InChI Key

OOBWOJJTALDCRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)F

Origin of Product

United States

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